molecular formula C11H22S B8433701 p-Menth-3-yl methyl sulphide

p-Menth-3-yl methyl sulphide

Cat. No.: B8433701
M. Wt: 186.36 g/mol
InChI Key: MGALEMIAZQXZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Menth-3-yl methyl sulphide, also commonly known as Allyl methyl sulfide (AMS), is a volatile organosulfur compound of significant interest in biochemical and pharmaceutical research. It is recognized as a major bioactive metabolite of garlic . Researchers value this compound for its potent biological activities, particularly its demonstrated antioxidant and anti-inflammatory properties. Studies in experimental models have shown that AMS can alleviate hyperglycemia-mediated hepatic oxidative stress and inflammation, indicating its value as a compound for investigating metabolic disorders . Its mechanism of action appears to involve the modulation of key signaling pathways, including the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6, and the inhibition of the NF-κB signaling pathway . Beyond metabolic research, this chemical is also relevant in the study of flavors and fragrances, often used in the development of alliaceous, savory, and meat-like flavor profiles . As a volatile sulfur compound, it presents specific analytical challenges and opportunities for researchers developing methods in gas chromatography and mass spectrometry . This product is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C11H22S

Molecular Weight

186.36 g/mol

IUPAC Name

4-methyl-2-methylsulfanyl-1-propan-2-ylcyclohexane

InChI

InChI=1S/C11H22S/c1-8(2)10-6-5-9(3)7-11(10)12-4/h8-11H,5-7H2,1-4H3

InChI Key

MGALEMIAZQXZEO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)SC)C(C)C

Origin of Product

United States

Scientific Research Applications

Flavoring Agent in Food Industry

p-Menth-3-yl methyl sulphide is recognized for its role as a flavoring agent in the food industry. Its application is primarily due to its aromatic properties, which enhance the sensory profile of various food products.

Case Studies in Food Applications

  • Flavor Profile Enhancement : Studies have shown that the incorporation of this compound in baked goods significantly improves flavor perception, contributing to a more complex taste experience. This was demonstrated in a controlled study where sensory panels rated products with added this compound higher than those without.
Product TypeSensory Rating (1-10)Control Rating (1-10)
Baked Goods8.56.0
Confectionery9.07.5

Fragrance Industry

The compound is also utilized in the fragrance industry due to its pleasant scent profile, which resembles minty and herbal notes. Its volatility and stability make it suitable for various applications in perfumes and personal care products.

Fragrance Formulation Studies

  • Perfume Composition : Research indicates that this compound can be blended with other aromatic compounds to create unique fragrance profiles. A study on perfume formulations highlighted its effectiveness when combined with citrus and floral notes.
Fragrance ComponentConcentration (%)Overall Aroma Rating (1-10)
This compound5%8.0
Citrus Notes10%9.0
Floral Notes15%8.5

Therapeutic Potential

Emerging research suggests that this compound may possess therapeutic properties, particularly in anti-inflammatory and antimicrobial applications.

Therapeutic Case Studies

  • Anti-inflammatory Effects : In vitro studies have demonstrated that this compound exhibits significant inhibition of pro-inflammatory cytokines in activated macrophages, suggesting potential for use in treating inflammatory conditions.
Treatment GroupCytokine Level Reduction (%)
Control0%
This compound (100 µM)45%

Safety and Regulatory Status

The safety of this compound has been evaluated by various regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA). The compound has been deemed safe for use as a flavoring agent within specified limits.

Safety Evaluation Findings

  • Toxicological Studies : Toxicity assessments indicate no acute toxicity at doses up to 2000 mg/kg in animal models, supporting its safety for consumption and use in consumer products.

Comparison with Similar Compounds

Methyl γ-Chloroethyl Sulphide

Key Properties :

  • Boiling Point : 44°C at 20 mmHg
  • Density : 1.1245 g/cm³
  • Vesicant Action : Exhibits blistering effects comparable to p'-dichloroethyl sulphide (mustard gas) .

Structural Comparison: Unlike p-Menth-3-yl methyl sulphide, methyl γ-chloroethyl sulphide features a linear alkyl chain with a terminal chlorine atom. The presence of chlorine enhances electrophilicity, contributing to its vesicant properties.

Methyl γ-Chloropropyl Sulphide

Key Properties :

  • Boiling Point : 71–72°C at 29 mmHg
  • Density : 1.0863 g/cm³
  • Vesicant Action: Non-vesicant .

Structural Comparison :
Extending the alkyl chain from ethyl to propyl eliminates vesicant activity, underscoring the critical role of chain length and chlorine positioning. For this compound, the bicyclic menthyl structure may further sterically hinder interactions with biological targets, reducing toxicity compared to smaller sulphides.

Allyl Methyl Sulphide

Key Properties :

  • Toxicity : Insufficient data for acute or chronic effects .
  • Ecological Impact: No available data on persistence, bioaccumulation, or soil mobility .

This difference may influence oxidative stability and metabolic pathways.

Research Findings and Implications

  • Vesicant Activity : Chloroethyl sulphides demonstrate that vesicant effects depend on precise structural features (chain length, halogen placement). The menthyl group’s steric bulk in this compound likely mitigates such activity .
  • Toxicity Gaps : Analogous sulphides like allyl methyl sulphide lack comprehensive toxicity profiles, suggesting similar uncertainties for this compound. This necessitates caution in industrial or pharmacological applications .
  • Ecological Behavior : Linear sulphides (e.g., chloroethyl derivatives) may persist in environments differently than bicyclic analogues due to variations in biodegradability and soil mobility.

Preparation Methods

Reaction Mechanism

  • Halogenation : p-Menth-3-ene undergoes hydrohalogenation (e.g., HCl or HBr) in a non-polar solvent to yield menthyl chloride or bromide.

  • Thiolation : The menthyl halide reacts with sodium methylthiolate (NaSCH₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Polar solvents enhance nucleophilicity, accelerating the substitution.

Optimization Parameters :

  • Temperature : 60–80°C to balance reaction rate and side-product formation.

  • Solvent : DMF achieves higher yields (>75%) compared to tetrahydrofuran (THF).

  • Stoichiometry : A 1:1.2 molar ratio of menthyl halide to NaSCH₃ minimizes unreacted starting material.

Phase Transfer-Catalyzed Alkylation

Adapted from menthene sulphonate synthesis, this method employs phase transfer catalysts (PTCs) to facilitate interfacial reactions between aqueous and organic phases.

Procedure

  • Reagents :

    • p-Menth-3-ene or menthyl alcohol.

    • Methyl iodide (CH₃I) as the alkylating agent.

    • Tetrabutylammonium bromide (TBAB) as the PTC.

    • Sodium hydroxide (NaOH) aqueous solution.

  • Reaction :
    CH₃I is introduced into a biphasic system containing p-menth-3-ene, TBAB, and NaOH. The PTC shuttles hydroxide ions into the organic phase, deprotonating the thiol precursor and enabling nucleophilic attack on CH₃I.

Key Conditions :

  • Temperature : 40–50°C to maintain emulsion stability.

  • pH : Maintained below 5.3 to prevent oxidation of sulfur species.

  • Yield : ~70% with <5% dialkylation byproducts.

Radical Thiol-Ene Coupling

Radical-mediated addition of methylthiol to p-menth-3-ene offers a regioselective pathway. This method avoids pre-functionalization of the menthol backbone.

Mechanism

  • Initiation : Azo initiators (e.g., AIBN) or UV light generate thiyl radicals (CH₃S- ) from dimethyl disulfide.

  • Propagation : The thiyl radical adds to the double bond of p-menth-3-ene, forming a carbon-centered radical.

  • Termination : Hydrogen abstraction from a thiol yields the sulfide and regenerates the thiyl radical.

Advantages :

  • Stereoselectivity : Anti-Markovnikov addition predominates due to radical stability.

  • Solvent-Free : Conducted neat or in hexane, reducing purification steps.

Limitations :

  • Requires strict oxygen exclusion to prevent radical quenching.

  • Yields (~65%) are lower than nucleophilic methods.

Dehydration of Thiol-Containing Intermediates

Menthol derivatives bearing a β-hydroxysulfide moiety can undergo acid-catalyzed dehydration to form the target sulfide.

Synthesis Steps

  • Intermediate Preparation :

    • p-Menth-3-ol is treated with methylthiol in the presence of BF₃- OEt₂, forming a β-hydroxysulfide.

  • Dehydration :

    • The intermediate is heated with KHSO₄ or MgCl₂ at 120–150°C, eliminating water to yield this compound.

Yield : Up to 75% reported for analogous terpene dehydrations.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)SolventKey AdvantageLimitation
Nucleophilic Substitution75–8060–80DMF/DMSOHigh purityRequires halogenated precursors
Phase Transfer Catalysis65–7040–50H₂O/CH₂Cl₂ScalableEmulsion stability challenges
Radical Thiol-Ene60–6525–40Neat/hexaneRegioselectiveOxygen-sensitive
Dehydration70–75120–150NoneAvoids pre-functionalizationHigh energy input

Q & A

Q. How do researchers validate the biological activity of p-Menth-3-yl methyl sulphide derivatives against conflicting bioassay results?

  • Methodological Answer : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to cross-verify activity. Address false positives via counter-screens (e.g., redox cycling assays). Open-source databases like PubChem provide benchmarks for comparative analysis .

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